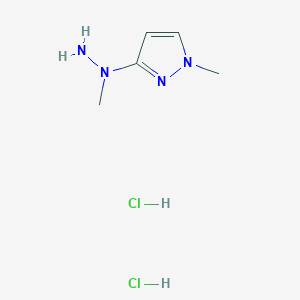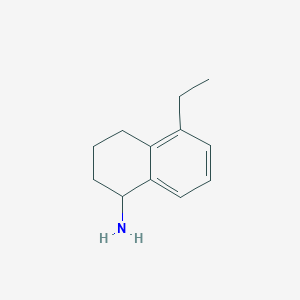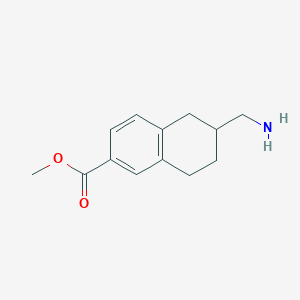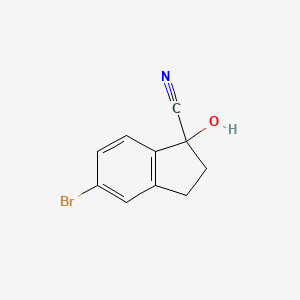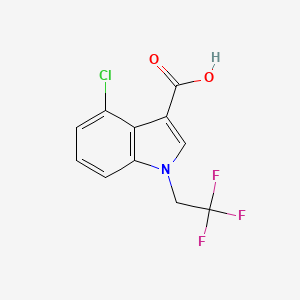
4-(3-Methylphenoxy)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenoxy)-1-butanol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by a phenoxy group attached to a butanol chain, with a methyl substituent on the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-butanol typically involves the reaction of 3-methylphenol with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
3-Methylphenol+1-BromobutaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylphenoxy)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: 4-(3-Methylphenoxy)butanone or 4-(3-Methylphenoxy)butanal.
Reduction: 3-Methylphenol.
Substitution: 4-(3-Methylphenoxy)-1-chlorobutane or 4-(3-Methylphenoxy)-1-aminobutane.
Aplicaciones Científicas De Investigación
4-(3-Methylphenoxy)-1-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylphenoxy)-1-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the butanol chain can affect the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylphenol: A precursor in the synthesis of 4-(3-Methylphenoxy)-1-butanol.
4-(3-Methylphenoxy)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-(3-Methylphenoxy)butanone: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group with a butanol chain, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-(3-methylphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3 |
Clave InChI |
RVOTUUDTILWOPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

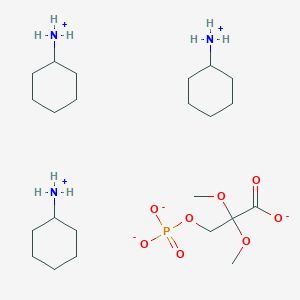
![tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)
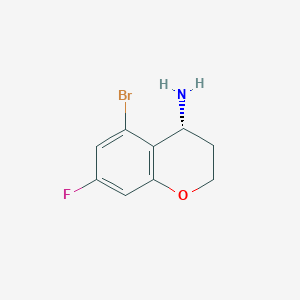
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)

